2-cyano-N-(2-methoxyethyl)acetamide
Overview
Description
Synthesis Analysis The synthesis of 2-cyano-N-(2-methoxyethyl)acetamide involves various methodologies aiming at creating synthetically useful and novel heterocyclic systems. It serves as an important intermediate for the development of a wide range of heterocyclic compounds. The method of preparation typically encompasses strategies that allow for the introduction of the cyano and acetamide functional groups into the molecular framework (Gouda et al., 2015).
Molecular Structure Analysis The molecular structure of similar compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals a notable linearly extended conformation and stereochemistry that is crucial for their bioactivity. The arrangement of amide groups and their conformations significantly influence the compound's reactivity and interaction with biological targets (Camerman et al., 2005).
Chemical Reactions and Properties 2-cyano-N-(2-methoxyethyl)acetamide participates in various chemical reactions, contributing to the synthesis of polyfunctionalized heterocyclic compounds. Its reactivity pattern is influenced by the presence of the cyano and acetamide functional groups, enabling it to undergo nucleophilic addition reactions, cycloadditions, and serve as a precursor for further functional group transformations (Gouda, 2014).
Scientific Research Applications
Heterocyclic Synthesis : 2-cyano-N-(2-hydroxyethyl) acetamide and related compounds have been extensively studied for their utility in heterocyclic synthesis. These compounds serve as important intermediates for creating a variety of synthetically useful and novel heterocyclic systems. The comprehensive surveys presented in these studies detail the methods of preparation and chemical reactivity of these compounds (Gouda et al., 2015).
Medicinal Applications : Some derivatives, like N-Acetyldopamine derivatives isolated from Periostracum Cicadae, which is used in traditional Chinese medicine, have been studied for their medicinal properties. These derivatives show potential for treating various conditions like soreness of the throat, hoarseness, itching, and spasms (Yang et al., 2015).
Pesticide Metabolism : Research has been conducted on the metabolism of chloroacetamide herbicides (which include similar compounds) in human and rat liver microsomes. Understanding the metabolism is crucial for assessing the environmental impact and human health risks associated with these widely used herbicides (Coleman et al., 2000).
Pharmacological Studies : The rearrangement and reduction of compounds like N-benzyl-2-cyano-2-(hydroxyimino)acetamide have been studied for producing pharmacologically active products. This research provides insights into creating new drugs and understanding their mechanisms (Darling & Chen, 1978).
Radiosensitizers : Studies on N-(2-Methoxyethyl)-2-(3-Nitro-1,2,4-Triazole-1-)Acetamide, which is structurally similar, have been conducted to understand its stability as a new radiosensitizer, highlighting its potential application in cancer treatment (Luo Chuan-huan, 2007).
Protein Modification : Research on 2-Imino-2-methoxyethyl 1-thioglycosides indicates their potential as reagents for attaching sugars to proteins, which has significant implications in biological research and drug development (Lee et al., 1976).
Environmental Health Perspectives : Further studies into the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes underscore the importance of understanding how these substances interact with biological systems, which is crucial for assessing potential health risks (Coleman et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-cyano-N-(2-methoxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-10-5-4-8-6(9)2-3-7/h2,4-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWODNNWVUWKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364680 | |
Record name | 2-cyano-N-(2-methoxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-methoxyethyl)acetamide | |
CAS RN |
15029-44-4 | |
Record name | 2-cyano-N-(2-methoxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-n-(2-methoxy-ethyl)-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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